![molecular formula C8H16GeO4 B14211436 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane CAS No. 823180-74-1](/img/structure/B14211436.png)
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane is a chemical compound with the molecular formula C8H16GeO4. This compound is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom. In this case, the central atom is germanium, which is bonded to four oxygen atoms forming a tetraoxa ring system. The compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane typically involves the reaction of germanium tetrachloride with diethyl ether in the presence of a base. The reaction conditions often require an inert atmosphere to prevent the oxidation of germanium. The industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s stability and unique structure make it useful in studying the interactions between germanium compounds and biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of germanium-based drugs.
Industry: The compound is used in the production of high-performance materials, such as semiconductors and optical fibers, due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane involves its interaction with various molecular targets. The germanium atom in the compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and the formation of stable germanium-oxygen bonds.
Comparison with Similar Compounds
2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane can be compared with other similar compounds, such as:
1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane: This compound has silicon instead of germanium as the central atom, resulting in different chemical properties and reactivity.
1,4,6,9-Tetraoxa-5-phosphaspiro[4.4]nonane: Phosphorus replaces germanium in this compound, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its germanium center, which imparts specific properties that are not observed in its silicon or phosphorus analogs.
Properties
CAS No. |
823180-74-1 |
|---|---|
Molecular Formula |
C8H16GeO4 |
Molecular Weight |
248.84 g/mol |
IUPAC Name |
3,8-diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane |
InChI |
InChI=1S/C8H16GeO4/c1-3-7-5-10-9(12-7)11-6-8(4-2)13-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
NTCJQHKOAGDLEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CO[Ge]2(O1)OCC(O2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


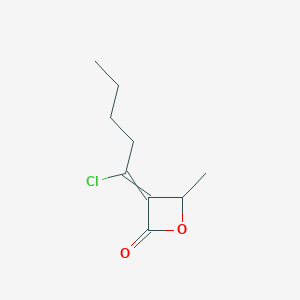
![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)

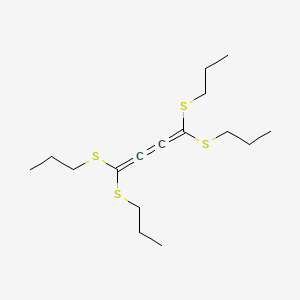
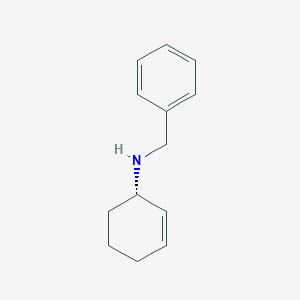
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
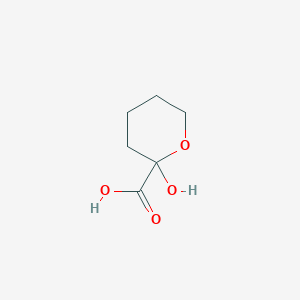
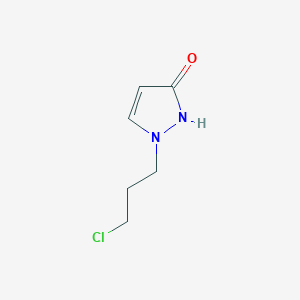

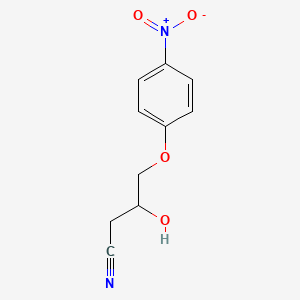
![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
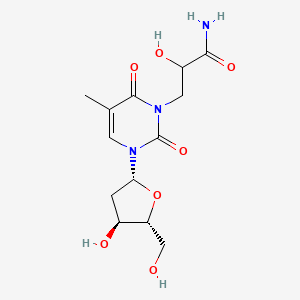
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
